1-(3-Butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the butoxyphenyl group: This step often involves a substitution reaction where a butoxy group is introduced to the phenyl ring.
Attachment of the dimethylaminopropyl group: This step involves the reaction of the intermediate with a dimethylaminopropyl reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the dimethylaminopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(3-Butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other chromeno[2,3-c]pyrrole derivatives.
Other derivatives: Compounds with similar structures but different substituents on the phenyl ring or the chromeno[2,3-c]pyrrole core.
Uniqueness
The uniqueness of 1-(3-butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H29ClN2O4 |
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Molecular Weight |
469.0 g/mol |
IUPAC Name |
1-(3-butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H29ClN2O4/c1-4-5-14-32-19-9-6-8-17(15-19)23-22-24(30)20-16-18(27)10-11-21(20)33-25(22)26(31)29(23)13-7-12-28(2)3/h6,8-11,15-16,23H,4-5,7,12-14H2,1-3H3 |
InChI Key |
HRYDGBRYSOLZNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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